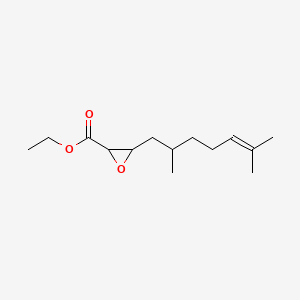

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

84812-64-6 |

|---|---|

Molekularformel |

C14H24O3 |

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C14H24O3/c1-5-16-14(15)13-12(17-13)9-11(4)8-6-7-10(2)3/h7,11-13H,5-6,8-9H2,1-4H3 |

InChI-Schlüssel |

KDBDUDZPUPAHKY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1C(O1)CC(C)CCC=C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Epoxidation of 2,6-Dimethylhept-5-ene Derivatives

The key step in preparing the oxirane ring is the epoxidation of the corresponding alkene precursor. The 2,6-dimethylhept-5-enyl moiety contains a terminal or internal double bond suitable for epoxidation.

Catalytic Epoxidation Using Peroxides: Commonly, peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of catalysts are employed to convert the alkene to the epoxide. The reaction is typically carried out under mild conditions to preserve the ester functionality and avoid ring opening.

Selenium Dioxide Catalysis: According to patent literature, selenium dioxide (SeO2) catalyzes oxidation reactions effectively in the presence of aqueous hydrogen peroxide, enabling selective oxidation of related aldehydes and alkenes without significant formation of epoxide side products. While this method is primarily reported for aldehyde oxidation, it informs the choice of mild oxidants for epoxidation steps in related compounds.

Esterification and Formation of the Oxirane-2-Carboxylate

The ester group at the 2-position of the oxirane ring is introduced either by:

Direct Esterification of the Corresponding Hydroxy Acid or Aldehyde: This involves oxidation of the aldehyde to the acid followed by esterification with ethanol under acidic or coupling reagent conditions.

Use of Glycidic Esters: Synthetic routes to glycidic esters (epoxy esters) involve the reaction of epichlorohydrin derivatives with carboxylate salts or via epoxidation of α,β-unsaturated esters.

Oxidation/Esterification Sequence: Research on related epoxysilanes and glycidates shows that oxidation of primary alcohols to acids followed by esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is effective. For example, the preparation of silyl glycidates involved catalytic ruthenium oxidation followed by DCC-mediated esterification, yielding high purity epoxide esters.

Synthetic Route Example (Adapted from Related Epoxide Esters)

This sequence is consistent with the preparation of related epoxide esters and glycidates, which share structural and functional similarities with Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate.

Detailed Research Findings and Analysis

Catalytic Systems and Reaction Conditions

Selenium Dioxide Catalysis: The use of catalytic amounts of SeO2 (0.01 to 5 mol %) in the presence of aqueous hydrogen peroxide allows selective oxidation of unsaturated aldehydes to formates and subsequent hydrolysis to aldehydes with minimal epoxide byproducts. This suggests that SeO2 catalysis can be adapted for selective epoxidation steps in the synthesis of the target compound, minimizing side reactions.

Oxidation/Esterification Efficiency: Ruthenium-catalyzed oxidation followed by DCC/DMAP esterification provides a high-yielding, scalable route to glycidic esters, which are structurally analogous to the target compound. This method is advantageous for preparing enantioenriched epoxide esters with high purity and stereochemical control.

Stereochemical Considerations

The preparation of epoxides with defined stereochemistry is critical due to the strained ring and potential for ring-opening reactions. Methods involving chiral catalysts or chiral auxiliaries (e.g., CBS reduction, Still-Gennari reaction) have been employed in related syntheses to control stereochemistry at the epoxide and adjacent centers.

The 2,6-dimethyl substitution pattern on the heptenyl side chain influences the regio- and stereoselectivity of epoxidation, requiring careful optimization of reaction conditions.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Yield Range (%) | Notes |

|---|---|---|---|---|

| Alkene precursor synthesis | Aldol, Horner-Wadsworth-Emmons | TiCl4/DIPEA, BaO/Ba(OH)2 | 70-85 | Formation of α,β-unsaturated esters |

| Epoxidation | Peracid or H2O2/SeO2 catalysis | m-CPBA, H2O2, SeO2 | 80-90 | Mild conditions to preserve ester |

| Oxidation of alcohol to acid | Catalytic RuCl3/NaIO4 oxidation | RuCl3, NaIO4 | 70-80 | Prepares acid for esterification |

| Esterification | DCC/DMAP coupling | DCC, DMAP, EtOH | 70-90 | Efficient formation of ethyl ester |

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-3-(2,6-Dimethylhept-5-enyl)oxiran-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Epoxidring kann durch Oxidationsmittel geöffnet werden, was zur Bildung von Diolen führt.

Reduktion: Die Reduktion der Verbindung kann je nach Bedingungen zu Alkoholen oder Alkanen führen.

Substitution: Nucleophile Substitutionsreaktionen können am Oxiranring auftreten und zur Bildung verschiedener substituierter Produkte führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Persäuren.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine können unter basischen oder sauren Bedingungen mit dem Oxiranring reagieren.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Diolen.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung verschiedener substituierter Oxiranderivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate has been studied for its potential therapeutic properties:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Properties : Research has shown that compounds with oxirane structures can modulate inflammatory pathways. This compound may offer new avenues for treating inflammatory diseases.

Agrochemical Applications

The compound is also being explored in the field of agriculture:

- Pesticidal Activity : this compound has demonstrated potential as a pesticide. Its structure allows it to interact with biological systems of pests effectively, leading to increased mortality rates in target species.

- Plant Growth Regulation : There is ongoing research into the use of this compound as a plant growth regulator. It may enhance growth parameters and yield in various crops through hormonal modulation.

Materials Science

In materials science, this compound shows promise:

- Polymer Synthesis : The oxirane functional group allows for the incorporation of this compound into polymer matrices. This can lead to the development of new materials with enhanced mechanical properties and thermal stability.

- Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate involves the interaction of its oxirane ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate and related analogs:

Reactivity and Chemical Behavior

- Epoxide Reactivity : All compounds feature an electrophilic epoxide ring, but substituents modulate reactivity. The target compound’s aliphatic chain may sterically hinder nucleophilic attack compared to the electron-deficient nitro-oxazole in 7g, which likely accelerates ring-opening reactions .

- Heterocyclic Influence : Pyridazine and oxazole substituents (e.g., compounds 3 and 7g) enhance polarity and enable hydrogen bonding, influencing solubility and biological interactions .

Biologische Aktivität

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate is an organic compound notable for its unique oxirane (epoxide) structure, which contributes to its reactivity and potential biological applications. This article explores its biological activity, synthesis, and comparative analysis with similar compounds.

- Molecular Formula : CHO

- Molecular Weight : 240.34 g/mol

- Density : 0.979 g/cm³

- Boiling Point : 293.1ºC at standard atmospheric pressure

The compound features a branched aliphatic chain and a carboxylate group, enhancing its chemical reactivity. The presence of the epoxide structure is significant, as epoxides are known for their ability to participate in various chemical reactions, including nucleophilic attacks due to the strain in the three-membered ring.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. Its structural characteristics allow it to interact with microbial cell membranes, leading to cell lysis and death. Research indicates that compounds with similar epoxide structures exhibit significant antifungal and antibacterial activities.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. Epoxide compounds have been observed to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. For instance, studies on structurally related compounds suggest that this compound may also exhibit similar mechanisms of action through the modulation of signaling pathways involved in cell survival and growth.

Case Studies

-

Antifungal Activity :

- A study investigating the antifungal properties of epoxide derivatives found that compounds similar to this compound demonstrated effective inhibition against Candida species, which are common pathogens in immunocompromised patients.

-

Anticancer Mechanism :

- In vitro studies on cancer cell lines treated with epoxide compounds indicated a reduction in viability and increased apoptosis rates. The mechanism was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-(2-methoxyphenyl)oxirane-2-carboxylate | CHO | Contains a methoxy group | Moderate anticancer activity |

| Ethyl 3-(4-methylphenyl)oxirane-2-carboxylate | CHO | Para-substituted aromatic ring | Antibacterial properties |

| Ethyl 3-(cyclohexenyl)oxirane-2-carboxylate | CHO | Cycloalkene moiety | Notable antifungal activity |

The unique branched aliphatic chain of this compound may enhance its biological reactivity compared to these similar compounds.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Epoxide : The precursor can be synthesized through the reaction of an allylic alcohol with a suitable oxidizing agent.

- Carboxylation : The resulting epoxide can be further reacted with an appropriate carboxylic acid derivative to introduce the carboxylic group.

These synthetic routes highlight the compound's potential utility in organic synthesis and medicinal chemistry.

Q & A

Q. What experimental approaches are recommended for synthesizing Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves epoxidation of the corresponding alkene precursor followed by esterification. For enantioselective synthesis, Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation can be employed using chiral catalysts like titanium(IV) isopropoxide with dialkyl tartrates . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and chiral HPLC (e.g., Chiralpak® columns) are critical for verifying enantiomeric excess (ee) ≥98% .

Q. How can the structural conformation and stereochemistry of this compound be confirmed?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to assign proton environments and carbon hybridization. For stereochemical confirmation, nuclear Overhauser effect (NOE) experiments or X-ray crystallography are essential. For example, crystal structure analysis (e.g., using CCDC deposition tools) resolves bond angles and torsional strain in the oxirane ring and heptenyl side chain .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : The compound is prone to hydrolysis due to the electrophilic oxirane ring. Stability studies under varying humidity (25–75% RH) and temperature (4–40°C) show degradation rates increase at >60% RH. Storage recommendations: anhydrous conditions (argon atmosphere), desiccants (molecular sieves), and low-temperature (-20°C) in amber vials to prevent photolytic cleavage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the oxirane ring in cross-coupling reactions?

- Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) reveal that the 2,6-dimethylhept-5-enyl substituent induces steric hindrance, reducing nucleophilic attack at the oxirane’s β-carbon. Electron-withdrawing effects from the ester group further polarize the ring, favoring regioselective ring-opening at the α-carbon. Experimental validation via kinetic isotopic labeling (KIE) or Hammett plots can quantify substituent effects .

Q. What strategies resolve contradictory data in catalytic asymmetric synthesis yields reported across studies?

- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., 5–20 mol%), solvent choice (aprotic vs. protic), or trace moisture. Systematic reproducibility protocols include:

- Standardizing substrate purity (≥95% by GC-MS).

- Using anhydrous solvents (e.g., distilled THF over Na/benzophenone).

- Reporting turnover numbers (TON) and turnover frequencies (TOF) for cross-study comparison .

Q. How can computational modeling predict the environmental fate of this compound in indoor surface chemistry studies?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS model adsorption/desorption kinetics on common indoor surfaces (e.g., SiO₂, cellulose). Pair these with experimental microspectroscopic imaging (AFM-IR, ToF-SIMS) to validate surface-bound degradation products, such as epoxide ring-opened diols .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) to target proteins. For mechanistic insights, employ stopped-flow kinetics to measure rate constants of enzyme inhibition. Synchrotron-based crystallography (e.g., at 1.8 Å resolution) identifies key hydrogen-bonding interactions between the oxirane oxygen and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.